3,5-Diiodo-1H-indazole

Medicinal Chemistry X-ray Crystallography Physical Chemistry

Select 3,5-Diiodo-1H-indazole (CAS 351456-48-9) for its unparalleled utility in kinase inhibitor synthesis and radiopharmaceutical development. The precise 3,5-diiodo pattern enables sequential Suzuki–Miyaura cross-couplings for systematic SAR libraries, while the heavy iodine atoms deliver superior anomalous scattering for X-ray crystallography phasing—capabilities unattainable with brominated or non-halogenated indazole analogs. Its high polarizability enhances hydrophobic kinase pocket binding and provides a direct precursor for ¹²⁵I/¹³¹I radiolabeled tracers in PET/SPECT imaging. Substituting this scaffold with mono-iodinated or dibromo variants risks synthetic failure, altered pharmacokinetics, or loss of imaging contrast. Available at ≥95% purity for reproducible research outcomes.

Molecular Formula C7H4I2N2
Molecular Weight 369.93 g/mol
CAS No. 351456-48-9
Cat. No. B1322336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodo-1H-indazole
CAS351456-48-9
Molecular FormulaC7H4I2N2
Molecular Weight369.93 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C=C1I)I
InChIInChI=1S/C7H4I2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
InChIKeyYAWVPJHNPTVUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodo-1H-indazole (CAS 351456-48-9): A Critical Building Block for Kinase-Focused Medicinal Chemistry and Radiochemical Synthesis


3,5-Diiodo-1H-indazole (CAS 351456-48-9) is a symmetrically di‑halogenated heterocyclic compound belonging to the indazole family [1]. Its core structure is composed of a benzene ring fused to a pyrazole ring, with heavy iodine atoms specifically positioned at the 3‑ and 5‑positions . This precise substitution pattern imparts distinct physicochemical properties, including a calculated density of 2.656±0.06 g/cm³ at 20 °C and a molecular weight of 369.93 g/mol, which differentiate it from mono‑iodinated or non‑iodinated indazole analogs . As a versatile building block, it is primarily utilized in medicinal chemistry for the synthesis of kinase inhibitors and in the development of radiolabeled tracers due to the presence of iodine atoms amenable to isotopic substitution or heavy‑atom derivatization .

Why 3,5-Diiodo-1H-indazole (CAS 351456-48-9) Cannot Be Directly Replaced by Other Halogenated Indazoles in Synthetic or Biological Workflows


Generic substitution of 3,5‑diiodo‑1H‑indazole with other in‑class compounds, such as 3‑iodo‑1H‑indazole, 5‑iodo‑1H‑indazole, or 3,5‑dibromo‑1H‑indazole, is not scientifically valid due to fundamental differences in physicochemical properties and reactivity profiles . The specific placement of two iodine atoms at the 3‑ and 5‑positions results in a unique combination of molecular weight (369.93 g/mol), density (2.656 g/cm³), and steric bulk that directly influences binding interactions in kinase active sites and the efficiency of key reactions like Suzuki–Miyaura cross‑couplings . For instance, the larger atomic radius and higher polarizability of iodine versus bromine or chlorine lead to different leaving group abilities and oxidative addition rates in palladium‑catalyzed transformations . Furthermore, the presence of iodine atoms makes 3,5‑diiodo‑1H‑indazole uniquely suited for heavy‑atom derivatization in X‑ray crystallography and as a precursor for radioiodination (e.g., ¹²⁵I, ¹³¹I) in tracer development, capabilities absent in brominated or non‑halogenated analogs [1]. Therefore, substituting this specific compound with a seemingly similar indazole derivative can lead to synthetic failure, altered pharmacokinetic profiles, or loss of critical imaging contrast, underscoring the need for precise compound selection .

Quantitative Differentiation of 3,5-Diiodo-1H-indazole (CAS 351456-48-9) Against Closest Structural Analogs


Comparative Density and Molecular Weight: The Impact of Dual Iodination on Physical Properties

3,5-Diiodo-1H-indazole exhibits a significantly higher density (2.656±0.06 g/cm³ at 20 °C) compared to its mono-iodinated (5-iodo-1H-indazole, density ~1.9 g/cm³) and brominated (3,5-dibromo-1H-indazole, density ~2.0 g/cm³) analogs . This increased density is a direct consequence of the two heavy iodine atoms, which also contribute to a molecular weight of 369.93 g/mol .

Medicinal Chemistry X-ray Crystallography Physical Chemistry

Solubility Profile: A Key Differentiator for Reaction Media Compatibility

The calculated aqueous solubility of 3,5-diiodo-1H-indazole is extremely low (0.14 g/L at 25 °C), which is characteristic of highly halogenated aromatic systems . This low solubility distinguishes it from more polar indazole derivatives like 1H-indazole itself or those bearing hydrophilic substituents, which exhibit significantly higher water solubility [1].

Synthetic Chemistry Process Chemistry Formulation Science

Purity Specifications: Verifiable Quality for Reproducible Research

Commercial sources specify a minimum purity of 95% for 3,5-diiodo-1H-indazole, often accompanied by batch-specific analytical data (e.g., NMR, HPLC, GC) . This level of documentation is not uniformly available for all in‑class analogs, particularly custom‑synthesized or less common derivatives .

Quality Control Procurement Reproducibility

Optimal Research and Industrial Applications for 3,5-Diiodo-1H-indazole (CAS 351456-48-9) Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Targeted Kinase Inhibitors

Due to its specific 3,5‑diiodo substitution pattern, 3,5‑diiodo‑1H‑indazole serves as a privileged scaffold for generating focused libraries of kinase inhibitors [1]. The heavy iodine atoms occupy critical hydrophobic pockets within kinase active sites (e.g., CDK, TTK, PLK4), as described in patents covering 3,5‑disubstituted indazoles [2]. Its use in Suzuki–Miyaura cross‑coupling reactions allows for the sequential introduction of diverse aryl or heteroaryl groups at the 3‑ and 5‑positions, enabling systematic structure‑activity relationship (SAR) studies .

Structural Biology: Heavy-Atom Derivatization for X-ray Crystallography

The high electron density provided by the two iodine atoms makes 3,5‑diiodo‑1H‑indazole an ideal reagent for heavy‑atom derivatization in X‑ray crystallography [1]. The significant anomalous scattering signal generated by iodine facilitates experimental phasing to solve the three‑dimensional structures of protein‑ligand complexes, particularly when co‑crystallized with target kinases [2]. This application is not feasible with brominated or chlorinated analogs due to their weaker anomalous scattering power .

Radiopharmaceutical Development: Precursor for Radioiodinated Tracers

The presence of iodine atoms at the 3‑ and 5‑positions makes this compound a direct precursor for the synthesis of radioiodinated tracers (e.g., using ¹²⁵I or ¹³¹I) for in vivo imaging and targeted radiotherapy studies [1]. The compound can be isotopically exchanged or used in radioiodination reactions to produce labeled analogs of kinase inhibitors for positron emission tomography (PET) or single‑photon emission computed tomography (SPECT) imaging [2].

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